molecular formula C18H26N2O5S B5462034 Methyl 2-[(1-butylsulfonylpiperidine-3-carbonyl)amino]benzoate

Methyl 2-[(1-butylsulfonylpiperidine-3-carbonyl)amino]benzoate

Cat. No.: B5462034
M. Wt: 382.5 g/mol
InChI Key: BODOTKZDTRQEMK-UHFFFAOYSA-N
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Description

Methyl 2-[(1-butylsulfonylpiperidine-3-carbonyl)amino]benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a butylsulfonyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(1-butylsulfonylpiperidine-3-carbonyl)amino]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the butylsulfonyl group. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions. The reaction conditions often require the use of catalysts, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(1-butylsulfonylpiperidine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[(1-butylsulfonylpiperidine-3-carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-[(1-butylsulfonylpiperidine-3-carbonyl)amino]benzoate exerts its effects is largely dependent on its interaction with biological molecules. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar ester functional group but differs in the presence of a tert-butoxycarbonyl group instead of a butylsulfonyl group.

    Methyl 2-[(1-butylsulfonylpiperidine-3-carbonyl)amino]benzoate: This compound is structurally similar but may have different substituents on the piperidine ring.

Uniqueness: this compound is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the butylsulfonyl group, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.

Properties

IUPAC Name

methyl 2-[(1-butylsulfonylpiperidine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-3-4-12-26(23,24)20-11-7-8-14(13-20)17(21)19-16-10-6-5-9-15(16)18(22)25-2/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODOTKZDTRQEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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